molecular formula C10H10N2O B13687913 Benzenamine, 3-(2-methyl-5-oxazolyl)- CAS No. 89260-49-1

Benzenamine, 3-(2-methyl-5-oxazolyl)-

Cat. No.: B13687913
CAS No.: 89260-49-1
M. Wt: 174.20 g/mol
InChI Key: HECAJWBGKUZXEJ-UHFFFAOYSA-N
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Description

Benzenamine, 3-(2-methyl-5-oxazolyl)-, also known as 3-(2-methyl-5-oxazolyl)aniline, is a chemical compound with the molecular formula C10H10N2O. This compound features a benzenamine structure substituted with a 2-methyl-5-oxazolyl group. The presence of the oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, imparts unique chemical properties to this molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-(2-methyl-5-oxazolyl)- typically involves the reaction of 2-methyl-5-oxazolecarboxylic acid with aniline under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 3-(2-methyl-5-oxazolyl)- may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(2-methyl-5-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxazole ring to an oxazoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazoline compounds, and various substituted benzenamine derivatives .

Scientific Research Applications

Benzenamine, 3-(2-methyl-5-oxazolyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 3-(2-methyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-pyridyl)-5-phenyloxazole
  • 2,5-diphenyloxazole
  • Aleglitazar
  • Ditazole
  • Mubritinib
  • Oxaprozin

Uniqueness

Benzenamine, 3-(2-methyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

89260-49-1

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(2-methyl-1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3

InChI Key

HECAJWBGKUZXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC(=CC=C2)N

Origin of Product

United States

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